1-(3-(Methoxycarbonyl)pyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
3,4,5,6-Tetrahydro-2H-[1,2’]bipyridinyl-4,3’-dicarboxylic acid 3’-methyl ester hydrochloride: is a complex organic compound with a unique structure that makes it of interest in various scientific fields This compound is characterized by its bipyridinyl core, which is a bicyclic structure consisting of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2H-[1,2’]bipyridinyl-4,3’-dicarboxylic acid 3’-methyl ester hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods are optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-2H-[1,2’]bipyridinyl-4,3’-dicarboxylic acid 3’-methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The bipyridinyl core allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3,4,5,6-Tetrahydro-2H-[1,2’]bipyridinyl-4,3’-dicarboxylic acid 3’-methyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-2H-[1,2’]bipyridinyl-4,3’-dicarboxylic acid 3’-methyl ester hydrochloride involves its interaction with specific molecular targets. The bipyridinyl core can bind to metal ions, influencing various biochemical pathways. Additionally, the ester and carboxylic acid groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity and effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrahydro-2H-[1,2’]bipyridinyl-4,3’-dicarboxylic acid 3’-ethyl ester
- 3,4,5,6-Tetrahydro-2H-[1,2’]bipyridinyl-4’-carboxylic acid
- 3,4,5,6-Tetrahydro-2H-[1,2’]bipyridinyl-3’-ylamine
Uniqueness
Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
1-(3-methoxycarbonylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c1-19-13(18)10-3-2-6-14-11(10)15-7-4-9(5-8-15)12(16)17;/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFBWDUDDOLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671453 | |
Record name | 1-[3-(Methoxycarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-29-2 | |
Record name | 1-[3-(Methoxycarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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